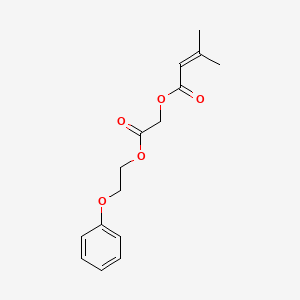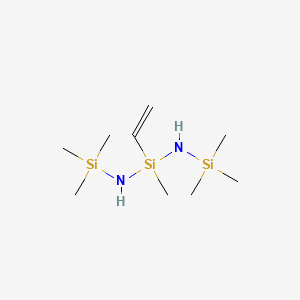![molecular formula C15H16NO5- B14616481 Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate CAS No. 57933-99-0](/img/structure/B14616481.png)
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is notable for its unique structure, which includes both ethenyl and carboxylatooxy groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate can be achieved through a multi-step process:
Formation of the Carboxylatooxy Group: This step involves the esterification of a carboxylic acid with an alcohol. For instance, the reaction between 4-hydroxybenzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid can yield the carboxylatooxy group.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Glycinate Moiety: The final step involves the reaction of the intermediate compound with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the glycinate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation reactions to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylatooxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenyl N-{2-[4-(hydroxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a hydroxy group instead of a carboxylatooxy group.
Ethenyl N-{2-[4-(methoxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a methoxy group instead of a carboxylatooxy group.
Uniqueness
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is unique due to the presence of both ethenyl and carboxylatooxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57933-99-0 |
|---|---|
Molekularformel |
C15H16NO5- |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
[4-[2-[(2-ethenoxy-2-oxoethyl)amino]ethyl]-2-ethenylphenyl] carbonate |
InChI |
InChI=1S/C15H17NO5/c1-3-12-9-11(5-6-13(12)21-15(18)19)7-8-16-10-14(17)20-4-2/h3-6,9,16H,1-2,7-8,10H2,(H,18,19)/p-1 |
InChI-Schlüssel |
ANWIJPWOAUJGLK-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)CCNCC(=O)OC=C)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


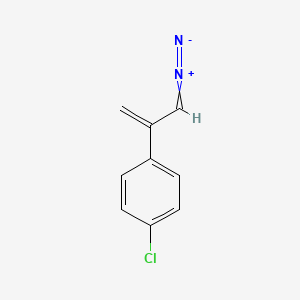
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
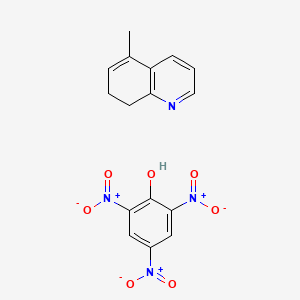

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
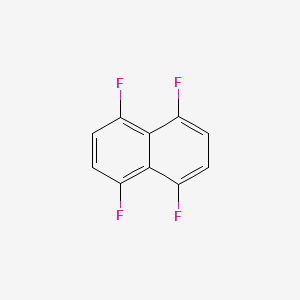
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
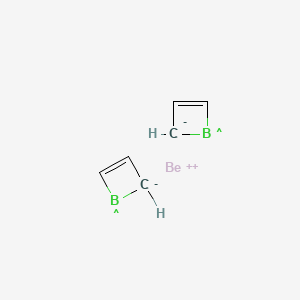
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
